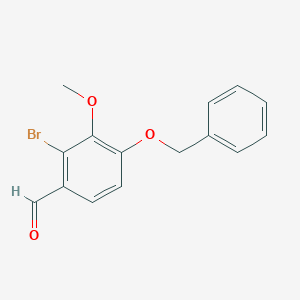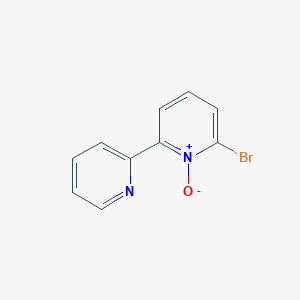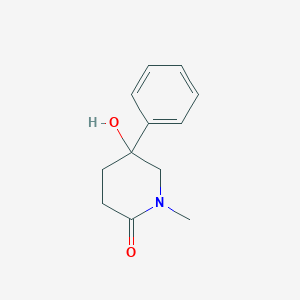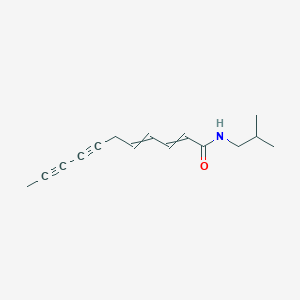![molecular formula C12H24O3 B14248862 (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol CAS No. 402575-97-7](/img/structure/B14248862.png)
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol is an organic compound characterized by its unique molecular structure, which includes a hexanol backbone with a methyl group and an oxan-2-yl-oxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylhexan-1-ol and oxan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common catalysts include acids or bases, while solvents such as dichloromethane or ethanol are used to dissolve the reactants.
Reaction Steps: The synthesis may involve multiple steps, including the formation of intermediates and their subsequent conversion to the final product. For example, the oxan-2-yl group can be introduced through a substitution reaction, followed by purification and isolation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxan-2-yl-oxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-Methylhexan-1-ol: Lacks the oxan-2-yl-oxy group, making it less versatile in certain reactions.
Oxan-2-yl-oxyhexane: Similar structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise molecular interactions are required.
Propiedades
Número CAS |
402575-97-7 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(4S)-4-methyl-6-(oxan-2-yloxy)hexan-1-ol |
InChI |
InChI=1S/C12H24O3/c1-11(5-4-8-13)7-10-15-12-6-2-3-9-14-12/h11-13H,2-10H2,1H3/t11-,12?/m0/s1 |
Clave InChI |
XQSQHPITKQTENB-PXYINDEMSA-N |
SMILES isomérico |
C[C@@H](CCCO)CCOC1CCCCO1 |
SMILES canónico |
CC(CCCO)CCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)


![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)



![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
